molecular formula C14H12ClNOS B15175181 Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- CAS No. 127351-02-4

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy-

Cat. No.: B15175181
CAS No.: 127351-02-4
M. Wt: 277.8 g/mol
InChI Key: RJJFSCNAZJXXCS-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- is an organic compound with the molecular formula C14H12ClNOS It is a derivative of benzenecarbothioamide, where the phenyl ring is substituted with a 4-chlorophenyl group and a 4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- typically involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the desired product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and proteins makes it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as conductivity or thermal stability.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The pathways involved may include the inhibition of DNA synthesis or the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioamide, N-(4-chlorophenyl)-4-methyl-
  • Benzenecarbothioamide, N-(4-chlorophenyl)-4-ethyl-
  • Benzenecarbothioamide, N-(4-chlorophenyl)-4-propyl-

Uniqueness

Benzenecarbothioamide, N-(4-chlorophenyl)-4-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents. Additionally, the presence of the 4-chlorophenyl group can contribute to the compound’s stability and resistance to metabolic degradation.

Properties

CAS No.

127351-02-4

Molecular Formula

C14H12ClNOS

Molecular Weight

277.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C14H12ClNOS/c1-17-13-8-2-10(3-9-13)14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,18)

InChI Key

RJJFSCNAZJXXCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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